molecular formula C10H16N4O3 B11794145 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone

Cat. No.: B11794145
M. Wt: 240.26 g/mol
InChI Key: SAWNLWLIUSXIAW-UHFFFAOYSA-N
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Description

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an aminoethyl group, and a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and morpholinoethanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production rate while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to ensure selectivity and yield, with considerations for temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

    Medicine: Its potential therapeutic properties are being explored, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and aminoethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and morpholinoethanone-containing molecules. Examples are:

Uniqueness

What sets 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C10H16N4O3/c11-2-1-9-12-8(13-17-9)7-10(15)14-3-5-16-6-4-14/h1-7,11H2

InChI Key

SAWNLWLIUSXIAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=NOC(=N2)CCN

Origin of Product

United States

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